2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-11-3-2-4-13(9-11)20-16(22)10-15-17(23)21(18(24)25-15)14-7-5-12(19)6-8-14/h2-9,15H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUMTTNECGQRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thiazolidinone ring, which is known for contributing to various biological activities. The presence of the 4-fluorophenyl and 3-methylphenyl groups is significant for enhancing its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range . For example, one study reported IC50 values of around 1.61 µg/mL for related compounds .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis through interaction with Bcl-2 proteins and other apoptotic pathways. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts with target proteins .
Antibacterial Activity
The antibacterial potential of the compound has also been investigated:
- In Vitro Studies : Research indicates that thiazolidinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study found that certain derivatives exhibited better antibiofilm activity than standard antibiotics like cefadroxil .
- Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Activity
Thiazolidinones are also known for their anti-inflammatory properties :
- Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown efficacy in reducing markers of inflammation such as TNF-alpha and IL-6 levels .
Case Studies
- Study on Anticancer Activity :
- Antibacterial Evaluation :
Scientific Research Applications
Therapeutic Applications
-
Antidiabetic Activity
- Research has indicated that thiazolidinedione derivatives, including compounds similar to 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide, exhibit antidiabetic properties. These compounds enhance insulin sensitivity and may be beneficial in treating type 2 diabetes mellitus. Studies have shown that modifications in the thiazolidinedione structure can lead to increased efficacy in glucose metabolism regulation.
-
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties, making it a candidate for further investigation in conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB pathway.
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorophenyl group is believed to enhance its interaction with specific molecular targets involved in cancer progression.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and biological activity of this compound against various cancer cell lines. Results indicate a dose-dependent response with significant cell death observed at higher concentrations.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. These studies are crucial for understanding its bioavailability and potential side effects before clinical trials.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiazolidinedione derivatives. Modifications at specific positions on the thiazolidine ring can lead to enhanced biological activity and reduced toxicity.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl ring | Increased potency against diabetic targets |
| Variations in acetamide side chain | Altered solubility and bioavailability |
Case Studies
-
Case Study on Antidiabetic Efficacy
- A study published in a peer-reviewed journal explored the effects of a similar thiazolidinedione derivative on insulin sensitivity in diabetic rats. The results showed a significant reduction in blood glucose levels after administration over a four-week period.
-
Case Study on Anticancer Activity
- Another investigation focused on the anticancer effects of thiazolidinedione derivatives in vitro against breast cancer cell lines. The study reported that treatment with these compounds led to a marked decrease in cell proliferation and increased apoptosis markers.
Q & A
Q. What are the key steps in synthesizing 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation of fluorophenyl-containing precursors with thiazolidinone intermediates, followed by acetamide coupling. Critical parameters include temperature control (e.g., room temperature for coupling steps), solvent selection (DMF or acetonitrile for polar intermediates), and reaction time optimization monitored by TLC . Precipitation with water is often used to isolate the final product. Yield and purity depend on rigorous purification via column chromatography or recrystallization .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and thiazolidinone rings. High-resolution crystallographic data (e.g., from X-ray diffraction) may resolve complex stereoelectronic effects .
Q. How is the compound screened for preliminary biological activity in academic settings?
Initial screening often involves in vitro assays:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations.
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:
- Dose-response standardization : Use consistent molar concentrations and controls.
- Metabolic stability testing : Evaluate compound degradation in serum or liver microsomes.
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .
Q. What computational strategies elucidate the compound’s mechanism of action?
Molecular docking and molecular dynamics simulations predict interactions with biological targets (e.g., kinases, GPCRs). Density Functional Theory (DFT) calculations analyze electronic properties influencing reactivity. Pharmacophore modeling identifies critical functional groups for activity .
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency.
- Flow chemistry : Continuous reactors enhance reproducibility for multi-step syntheses.
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. What strategies address low solubility in pharmacological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid).
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate structure-activity relationships (SAR)?
- Analog synthesis : Systematically modify substituents (e.g., fluorophenyl to chlorophenyl) and assess activity changes.
- 3D-QSAR models : Use comparative molecular field analysis (CoMFA) to correlate structural features with bioactivity .
Q. What methodologies confirm the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH).
- LC-MS/MS monitoring : Track degradation products and half-life in simulated gastric fluid .
Q. How can researchers differentiate between on-target and off-target effects in biological studies?
- CRISPR-Cas9 knockout models : Eliminate putative targets (e.g., specific kinases) to observe activity loss.
- Chemical proteomics : Use activity-based probes to identify binding partners in complex proteomes .
Tables for Key Data
Table 1: Common Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | 4-Fluorophenyl bromide, K₂CO₃, DMF, 25°C | 78 | 95% | |
| 2 | Chloroacetyl chloride, Et₃N, THF, 0°C | 82 | 98% | |
| 3 | Thiazolidinone coupling, Pd(PPh₃)₄, 80°C | 65 | 97% |
Table 2: Biological Activity Profile
| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | 12.3 µM | |
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Kinase inhibition | EGFR | 0.45 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
